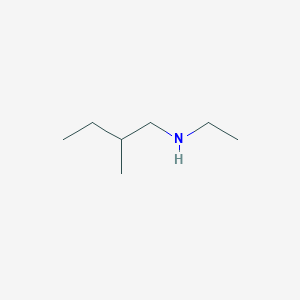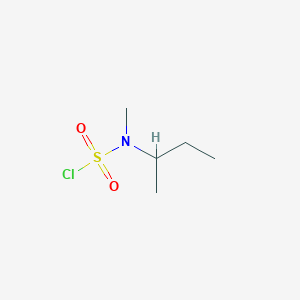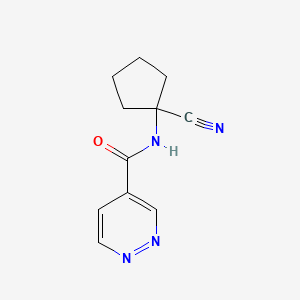![molecular formula C11H11BrN2O3 B2759130 Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1207557-35-4](/img/structure/B2759130.png)
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1207557-35-4 . It has a molecular weight of 299.12 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular formula of this compound is C11H11BrN2O3 . The InChI Code is 1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(12)4-9(16-2)10(8)14/h4-6H,3H2,1-2H3 .Physical and Chemical Properties Analysis
The compound is a colorless or yellowish solid . It has a density of 1.58±0.1 g/cm3 . It is soluble in organic solvents such as dichloromethane, ethanol, etc., but insoluble in water .Scientific Research Applications
Synthesis and Tautomerism
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is involved in the synthesis of heterocyclic compounds, displaying interesting behavior in tautomerism. For instance, its derivative, 2-hydroxypyrazolo[1,5-a]pyridine, undergoes various reactions such as nitrosation, nitration, and bromination, specifically at the C-3 position. This compound has been shown to be predominantly in its enol form in solution, and its reaction with acetic anhydride results in the formation of 2-acetoxypyrazolo[1,5-a]pyridine (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Analogue of Guanine
In the field of medicinal chemistry, derivatives of this compound have been used to create novel analogues of guanine, an important nucleobase in DNA and RNA. However, these analogues, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, did not exhibit the potent antiviral activity similar to that of 3-deazaguanine (Ehler, Robins, & Meyer, 1977).
Synthesis of Novel Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds. For example, its reaction with different derivatives in specific conditions led to the formation of compounds like diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate. These studies provide insights into plausible reaction mechanisms and the potential for creating biologically active heterocycles (Saito, Hori, Igarashi, & Midorikawa, 1974).
Antimicrobial Evaluation
This compound derivatives have been evaluated for their antimicrobial properties. A study involving the synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from a related compound showed potential in this area. These synthesized compounds were screened for antimicrobial activity, underscoring the compound's relevance in pharmaceutical research (El‐Kazak & Ibrahim, 2013).
Design of Biologically Active Heterocycles
Research has also focused on using derivatives of this compound for the design of biologically active heterocycles. The introduction of aryloxydifluoromethyl substituents into these heterocycles has been explored, which can have implications in the development of new drugs and therapeutic agents (Solodukhin, Peregudov, Vorontsov, & Chkanikov, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is often used as an intermediate in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic intermediate, its mode of action would likely depend on the specific reactions it is involved in .
Result of Action
As an organic intermediate, its effects would likely depend on the specific reactions it is involved in .
Action Environment
It is known that this compound should be stored in a dry room at normal temperature .
Properties
IUPAC Name |
ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(12)4-9(16-2)10(8)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTBJSZTWDNCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2759053.png)



![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)
![2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2759061.png)
![5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2759062.png)
![Ethyl 6-chloro-4-[(2,5-dimethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B2759065.png)


![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)
